molecular formula C10H19ClN2O B13954109 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone CAS No. 705943-73-3

1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone

Cat. No.: B13954109
CAS No.: 705943-73-3
M. Wt: 218.72 g/mol
InChI Key: CSQGEONKUPHZDB-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butan-2-yl group and a chloroethanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 1-(4-butan-2-ylpiperazin-1-yl)ethanone with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroethanone product. The general reaction scheme is as follows:

    Starting Material: 1-(4-Butan-2-ylpiperazin-1-yl)ethanone

    Reagent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Chemistry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butylpiperazin-1-yl)-2-chloroethanone
  • 1-(4-Methylpiperazin-1-yl)-2-chloroethanone
  • 1-(4-Phenylpiperazin-1-yl)-2-chloroethanone

Uniqueness

1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone is unique due to the presence of the butan-2-yl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature can affect the compound’s lipophilicity, metabolic stability, and receptor binding affinity, distinguishing it from other piperazine derivatives.

Properties

CAS No.

705943-73-3

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2-chloroethanone

InChI

InChI=1S/C10H19ClN2O/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11/h9H,3-8H2,1-2H3

InChI Key

CSQGEONKUPHZDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)CCl

Origin of Product

United States

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